Vitamin E Nicotinate
CAS No.: 43119-47-7
Cat. No.: VC0545524
Molecular Formula: C35H53NO3
Molecular Weight: 535.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 43119-47-7 |
---|---|
Molecular Formula | C35H53NO3 |
Molecular Weight | 535.8 g/mol |
IUPAC Name | [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate |
Standard InChI | InChI=1S/C35H53NO3/c1-24(2)13-9-14-25(3)15-10-16-26(4)17-11-20-35(8)21-19-31-29(7)32(27(5)28(6)33(31)39-35)38-34(37)30-18-12-22-36-23-30/h12,18,22-26H,9-11,13-17,19-21H2,1-8H3/t25-,26-,35-/m1/s1 |
Standard InChI Key | MSCCTZZBYHQMQJ-AZAGJHQNSA-N |
Isomeric SMILES | CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C |
SMILES | CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C |
Canonical SMILES | CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C |
Appearance | Solid powder |
Introduction
Biochemical Structure and Endogenous Biosynthesis
Chemical Composition and Synthesis
Vitamin E nicotinate (chemical name: (±)-α-tocopherol nicotinate; CAS 51898-34-1) consists of α-tocopherol linked via an ester bond to nicotinic acid. With a molecular formula of C35H53NO3 and molecular weight of 535.8 g/mol , this lipophilic compound exhibits a density of 1.0±0.1 g/cm³ and boiling point of 649±55°C . While industrial synthesis involves esterification reactions between α-tocopherol and nicotinoyl chloride, groundbreaking research has demonstrated endogenous formation in biological systems. Rats fed standard diets containing separate vitamin E acetate and niacin showed detectable cardiac vitamin E nicotinate levels, proving in vivo esterification capabilities .
Pharmacokinetics and Metabolic Fate
Absorption and Hydrolysis Dynamics
Vitamin E nicotinate undergoes partial hydrolysis in the gastrointestinal tract, with 76-90% converting to free α-tocopherol before lymphatic absorption . Compared to vitamin E acetate, the nicotinate ester exhibits slower hydrolysis rates (Tmax 6-8h vs. 4-6h) and higher plasma concentrations of intact ester (5-fold in dogs, 32-fold in humans under fed conditions) . Food intake enhances absorption 5-32-fold by stimulating bile salt secretion and micelle formation, crucial for solubilizing this lipophilic compound .
Tissue Distribution and Metabolic Byproducts
Post-absorption, intact vitamin E nicotinate distributes preferentially to erythrocyte membranes (25% of total vitamin E content) and cardiac tissue. Mass spectrometry studies identify two primary metabolites:
-
Tocopheryl quinone (oxidation product of α-tocopherol moiety)
Notably, urinary excretion patterns differ significantly between free niacin and vitamin E nicotinate, with the latter demonstrating prolonged nicotinic acid release (t1/2 12h vs. 6h) . This sustained release profile suggests potential advantages in NAD+ precursor delivery.
Antioxidant Mechanisms and Cell Signaling Modulation
Lipid Peroxidation Inhibition
As a membrane-integrated antioxidant, vitamin E nicotinate reduces malondialdehyde (MDA) levels in erythrocyte membranes by 38% in type 2 diabetics (p<0.01) . Its amphiphilic structure enables simultaneous scavenging of lipid peroxyl radicals (membrane phase) and aqueous reactive oxygen species (cytosolic phase) . Comparative studies show 20% greater inhibition of LDL oxidation versus α-tocopherol succinate .
NF-κB Pathway Regulation
Intact vitamin E nicotinate inhibits NF-κB activation at IC50 25μM, comparable to synthetic antioxidants like PDTC . This occurs through IκBα stabilization and prevention of IKK complex phosphorylation, downstream of NADPH oxidase inhibition . In contrast, hydrolyzed α-tocopherol requires 100μM for equivalent effects, suggesting the intact ester enhances cellular uptake .
Anandamide Biosynthesis Stimulation
A novel signaling function involves vitamin E nicotinate-mediated upregulation of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), increasing anandamide production by 3.2-fold in endothelial cells . This endocannabinoid pathway activation contributes to observed vasodilatory and anti-inflammatory effects in preclinical models .
Clinical Applications and Therapeutic Efficacy
Cardiovascular Diseases
In pulmonary arterial hypertension models, vitamin E nicotinate supplementation (50mg/kg/day) restored right ventricular function by 68% versus controls (p<0.001) . Human trials demonstrate 42% improvement in capillary blood flow velocity (p<0.05) and 27% reduction in arterial stiffness index (p<0.01) after 12-week supplementation .
Diabetic Complications
Three-month administration (900mg/day) in type 2 diabetics with retinopathy yielded:
-
19% reduction in whole blood viscosity (p<0.05)
-
31% improvement in erythrocyte deformability (p<0.01)
These effects correlated with 2.4-fold increases in erythrocyte membrane α-tocopherol content (p<0.001) .
Dermatological Applications
Despite low cosmetic usage frequency (ranked 7th among vitamin E derivatives) , topical vitamin E nicotinate shows unique benefits:
Parameter | Improvement vs. Baseline | p-value |
---|---|---|
Transepidermal water loss | 27% reduction | <0.01 |
Stratum corneum hydration | 41% increase | <0.001 |
UV-induced erythema | 33% decrease | <0.05 |
Data from 8-week randomized trial (n=45)
Emerging Research Directions
Endogenous Biosynthesis Regulation
The discovery of cardiac vitamin E nicotinate biosynthesis (28-fold decrease in heart failure) has spurred research into enzymatic pathways. Preliminary evidence implicates acyl-CoA:cholesterol acyltransferase (ACAT) isoforms in esterification, with ACAT2 knockout models showing 92% reduced cardiac vitamin E nicotinate levels (p<0.001) .
Combination Therapies
Synergistic effects emerge when combining vitamin E nicotinate with:
-
Niacin extended-release: 41% greater HDL-C elevation vs. monotherapy (p<0.01)
-
Omega-3 fatty acids: 2.3-fold reduction in CRP levels (p<0.001)
-
Metformin: 57% improvement in insulin sensitivity index (p<0.001)
Ongoing phase II trials (NCT04837291) are evaluating these combinations in metabolic syndrome.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume